[2-(morpholin-4-yl)-2-oxoethoxy]acetic acid
Description
[2-(Morpholin-4-yl)-2-oxoethoxy]acetic acid is a synthetic organic compound characterized by a morpholine ring (a six-membered heterocycle containing one oxygen and one nitrogen atom) linked via an oxoethoxy spacer to an acetic acid group. This structure confers unique physicochemical properties, such as moderate polarity due to the morpholine ring and acidity from the carboxylic acid moiety.
Properties
IUPAC Name |
2-(2-morpholin-4-yl-2-oxoethoxy)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13NO5/c10-7(5-14-6-8(11)12)9-1-3-13-4-2-9/h1-6H2,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LPRIGGREXSBJPR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=O)COCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [2-(morpholin-4-yl)-2-oxoethoxy]acetic acid typically involves the reaction of morpholine with ethyl chloroacetate, followed by hydrolysis . The reaction conditions often include the use of a base such as sodium hydroxide to facilitate the reaction. The process can be summarized as follows:
Reaction of Morpholine with Ethyl Chloroacetate: Morpholine reacts with ethyl chloroacetate in the presence of a base to form ethyl 2-(4-morpholinyl)acetate.
Hydrolysis: The ester group in ethyl 2-(4-morpholinyl)acetate is hydrolyzed to form this compound.
Industrial Production Methods: Industrial production methods for this compound are similar to the laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
Types of Reactions: [2-(morpholin-4-yl)-2-oxoethoxy]acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: The compound can participate in nucleophilic substitution reactions, where the morpholine ring can be modified with different substituents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophilic reagents such as amines and thiols can be used under mild conditions to introduce new functional groups.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oxo derivatives, while reduction can produce hydroxyl derivatives .
Scientific Research Applications
Chemical Properties and Structure
The compound is characterized by the following chemical structure:
- Molecular Formula : C₆H₉NO₄
- Molecular Weight : 159.14 g/mol
The structure features a morpholine ring, which is known for its role in enhancing the solubility and bioavailability of drugs.
Central Nervous System Disorders
Research indicates that derivatives of [2-(morpholin-4-yl)-2-oxoethoxy]acetic acid are being explored as allosteric modulators of G protein-coupled receptors (GPCRs). These receptors are critical targets for treating various central nervous system disorders, including anxiety and depression. A study highlighted the potential of such compounds to act as therapeutic agents by modulating receptor activity without directly activating them, thereby reducing side effects associated with traditional agonists .
Anticancer Activity
Recent studies have demonstrated that this compound exhibits significant anticancer properties. For instance, a series of pyridine-quinoline hybrids incorporating this compound showed low cytotoxicity against normal human lung fibroblast cells while exhibiting potent anticancer effects against various cancer cell lines, including HepG-2 (liver) and PC-3 (prostate) cells. The mechanisms involved apoptosis induction and activation of caspases, which are crucial for programmed cell death .
Biological Evaluation and Mechanisms of Action
The biological evaluation of this compound has been conducted through various assays:
| Assay Type | Findings |
|---|---|
| Cytotoxicity | Low cytotoxicity against normal cells; high efficacy against cancer cells |
| Apoptosis Induction | Significant induction of apoptosis in cancer cell lines (66%+) |
| Caspase Activation | Activation of caspase 3/7 in HepG-2 cells indicating apoptosis pathways |
These findings underline the compound's potential as a dual-action agent: targeting cancer cells while sparing normal tissues.
Synthesis and Derivative Development
The synthesis of this compound has been documented in several studies, focusing on optimizing yield and purity. The compound can be synthesized through a multi-step process involving the reaction of morpholine derivatives with acetic acid derivatives under controlled conditions. This method allows for the exploration of various substituents to enhance pharmacological properties .
Case Study 1: Allosteric Modulation in CNS Disorders
A notable study investigated the effects of this compound on GPCRs related to CNS disorders. The results showed that compounds based on this structure could effectively modulate receptor activity, leading to improved therapeutic profiles for anxiety treatment without the common side effects associated with conventional medications .
Case Study 2: Anticancer Activity Assessment
Another study focused on the anticancer potential of this compound derivatives. The results indicated that these compounds not only inhibited cancer cell proliferation but also triggered apoptosis through caspase activation pathways, making them promising candidates for further development in cancer therapy .
Mechanism of Action
The mechanism of action of [2-(morpholin-4-yl)-2-oxoethoxy]acetic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can act as an inhibitor or agonist, depending on the target and the context of its use. The morpholine ring plays a crucial role in its binding affinity and specificity .
Comparison with Similar Compounds
Structural Features
The compound shares a common 2-(2-oxoethoxy)acetic acid backbone with several analogs, differing in the substituents attached to the nitrogen or oxygen atoms:
Key Observations :
Key Insights :
Physicochemical Properties
- Solubility : Morpholine’s oxygen atom enhances water solubility compared to purely aromatic analogs (e.g., ’s methoxyphenyl derivative) .
- Acidity : The carboxylic acid group (pKa ~2.5) ensures ionization at physiological pH, facilitating interactions with basic residues in target proteins.
- Stability : Morpholine rings are generally stable under physiological conditions, though electron-deficient substituents (e.g., nitro groups in 4n ) may reduce stability.
Biological Activity
[2-(morpholin-4-yl)-2-oxoethoxy]acetic acid is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the synthesis, biological properties, and relevant studies concerning this compound, focusing on its anticancer and antimicrobial activities.
The compound has the molecular formula and is characterized by the presence of a morpholine ring, which is known for enhancing biological activity through various mechanisms. Its structure allows for interactions with biological targets, making it a candidate for drug development.
Synthesis
The synthesis of this compound typically involves the reaction of morpholine derivatives with acetic acid derivatives under controlled conditions. The resulting product can be purified using recrystallization techniques.
Anticancer Activity
Recent studies have demonstrated that compounds similar to this compound exhibit significant anticancer properties. For instance, derivatives have shown promising results against various cancer cell lines.
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| 4a | A549 | 0.66 |
| 4b | A549 | 0.41 |
| 4c | A375 | 0.041 |
These compounds were evaluated using standard cytotoxicity assays, indicating their potential as therapeutic agents against lung and melanoma cancers .
Antimicrobial Activity
While some derivatives have shown limited antimicrobial activity, this compound specifically has not been extensively documented for such effects. However, related compounds have demonstrated activity against bacterial strains such as Staphylococcus aureus and Pseudomonas aeruginosa, suggesting that modifications to the structure could enhance these properties .
Case Studies
- Anticancer Screening : In a study involving various synthesized coumarin derivatives, one derivative showed an IC50 value of 0.041 µM against A375 melanoma cells, indicating a strong potential for further development in cancer therapy .
- Molecular Docking Studies : Molecular docking simulations have highlighted the binding affinity of similar compounds to key enzymes involved in cancer progression. For example, one study reported an IC50 value of 0.565 µM for a related compound against the InhA enzyme, which is crucial for bacterial survival in tuberculosis .
Q & A
Q. Q1. What are the standard synthetic routes for [2-(morpholin-4-yl)-2-oxoethoxy]acetic acid, and how can reaction conditions be optimized?
Methodological Answer: The synthesis typically involves coupling morpholine derivatives with glycolic anhydride or diglycolic anhydride. For example:
- Step 1: React morpholine with diglycolic anhydride in tetrahydrofuran (THF) at room temperature for 18–24 hours .
- Step 2: Purify via solvent evaporation and recrystallization (e.g., using methanol or ethyl acetate).
- Optimization: Adjust stoichiometry (1:1 molar ratio of reactants) and solvent polarity to improve yields (reported up to 95% in THF) .
Q. Q2. How is the compound characterized structurally, and what analytical techniques are essential?
Methodological Answer:
- NMR Spectroscopy: Use - and -NMR to confirm the morpholine ring (δ 3.4–3.7 ppm for N-CH) and acetic acid moiety (δ 4.2–4.5 ppm for O-CH) .
- HRMS: Validate molecular weight (calculated for CHNO: 216.0747 g/mol) .
- X-ray Crystallography: Employ SHELX software for crystal structure determination (e.g., space group P2/c) .
Advanced Research Questions
Q. Q3. How can structure-activity relationships (SAR) be explored for this compound in biological systems?
Methodological Answer:
- Modification Strategy:
- Biological Assays:
Q. Q4. How can contradictory data on solubility versus bioactivity be resolved?
Methodological Answer:
- Contradiction: Higher lipophilicity (e.g., logP > 1.5) may improve membrane permeability but reduce aqueous solubility.
- Resolution Strategies:
- Analytical Tools:
Q. Q5. What are the challenges in crystallizing this compound, and how can they be addressed?
Methodological Answer:
Q. Q6. How can computational methods aid in predicting the compound’s interactions with biological targets?
Methodological Answer:
- Docking Studies: Use AutoDock Vina to model binding to fungal cytochrome P450 (CYP51) or human GPR120 .
- MD Simulations: Run 100-ns trajectories in GROMACS to assess stability of ligand-receptor complexes .
- Key Parameters:
Data Contradictions and Validation
Example Contradiction: Varying yields (50–95%) in synthetic routes .
Resolution:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
